Cas no 878805-67-5 (2,5-DIAZABICYCLO[2.2.1]HEPTANE, 2-(TRIFLUOROACETYL)-, (1S,4S)-)
2,5-Diazabicyclo[2.2.1]heptane, 2-(trifluoroacetyl)-, (1S,4S)- is a chiral bicyclic compound featuring a rigid diazabicyclo[2.2.1]heptane scaffold with a trifluoroacetyl group at the 2-position. The (1S,4S)-configuration ensures high stereochemical purity, making it valuable for asymmetric synthesis and pharmaceutical applications. Its structural rigidity enhances stability, while the trifluoroacetyl group introduces electron-withdrawing properties, useful in nucleophilic substitution reactions. This compound serves as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of chiral ligands and catalysts. Its well-defined stereochemistry and functional group compatibility make it a preferred choice for precision chemical transformations.
878805-67-5 structure
Product Name:2,5-DIAZABICYCLO[2.2.1]HEPTANE, 2-(TRIFLUOROACETYL)-, (1S,4S)-
CAS No:878805-67-5
MF:C7H9F3N2O
MW:194.154371976852
CID:3248653
PubChem ID:86619145
Update Time:2025-05-28
2,5-DIAZABICYCLO[2.2.1]HEPTANE, 2-(TRIFLUOROACETYL)-, (1S,4S)- Chemical and Physical Properties
Names and Identifiers
-
- 2,5-DIAZABICYCLO[2.2.1]HEPTANE, 2-(TRIFLUOROACETYL)-, (1S,4S)-
- 878805-67-5
- SCHEMBL3554897
- (1S,4S)-2-(trifluoroacetyl)-2,5-diazabicyclo[2.2.1]heptane
- 1-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]-2,2,2-trifluoroethan-1-one
- EN300-7036156
-
- Inchi: 1S/C7H9F3N2O/c8-7(9,10)6(13)12-3-4-1-5(12)2-11-4/h4-5,11H,1-3H2/t4-,5-/m0/s1
- InChI Key: FNUBFNSQYLWHSO-WHFBIAKZSA-N
- SMILES: FC(C(N1C[C@@H]2C[C@H]1CN2)=O)(F)F
Computed Properties
- Exact Mass: 194.06669740Da
- Monoisotopic Mass: 194.06669740Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 240
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 32.3Ų
2,5-DIAZABICYCLO[2.2.1]HEPTANE, 2-(TRIFLUOROACETYL)-, (1S,4S)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7036156-0.05g |
1-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]-2,2,2-trifluoroethan-1-one |
878805-67-5 | 0.05g |
$768.0 | 2023-05-29 | ||
| Enamine | EN300-7036156-0.1g |
1-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]-2,2,2-trifluoroethan-1-one |
878805-67-5 | 0.1g |
$804.0 | 2023-05-29 | ||
| Enamine | EN300-7036156-0.25g |
1-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]-2,2,2-trifluoroethan-1-one |
878805-67-5 | 0.25g |
$840.0 | 2023-05-29 | ||
| Enamine | EN300-7036156-0.5g |
1-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]-2,2,2-trifluoroethan-1-one |
878805-67-5 | 0.5g |
$877.0 | 2023-05-29 | ||
| Enamine | EN300-7036156-1.0g |
1-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]-2,2,2-trifluoroethan-1-one |
878805-67-5 | 1g |
$914.0 | 2023-05-29 | ||
| Enamine | EN300-7036156-2.5g |
1-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]-2,2,2-trifluoroethan-1-one |
878805-67-5 | 2.5g |
$1791.0 | 2023-05-29 | ||
| Enamine | EN300-7036156-5.0g |
1-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]-2,2,2-trifluoroethan-1-one |
878805-67-5 | 5g |
$2650.0 | 2023-05-29 | ||
| Enamine | EN300-7036156-10.0g |
1-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]-2,2,2-trifluoroethan-1-one |
878805-67-5 | 10g |
$3929.0 | 2023-05-29 |
2,5-DIAZABICYCLO[2.2.1]HEPTANE, 2-(TRIFLUOROACETYL)-, (1S,4S)- Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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